molecular formula C10H8ClN3O2 B411188 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole CAS No. 333311-65-2

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Cat. No.: B411188
CAS No.: 333311-65-2
M. Wt: 237.64g/mol
InChI Key: QOQFIHRRAOBNEO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring The presence of a 4-chlorobenzyl group and a nitro group at the 1 and 4 positions, respectively, imparts unique chemical and physical properties to this compound

Scientific Research Applications

1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, it is explored as a lead compound for the development of new therapeutic agents. Its derivatives may exhibit enhanced pharmacological properties.

    Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications.

Mechanism of Action

Target of Action

Compounds with similar structures have shown promising broad-spectrum antibacterial activity against various pathogens such asPseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris .

Mode of Action

Benzylic compounds typically react via sn1 or sn2 pathways, depending on the degree of substitution . The compound’s interaction with its targets likely involves a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

It can be inferred that the compound may interfere with the normal functioning of the bacterial cells, leading to their death .

Pharmacokinetics

Similar compounds are known to be virtually insoluble in water but dissolve in most common organic solvents . These properties can impact the compound’s bioavailability and its ability to reach its targets.

Result of Action

Similar compounds have shown potent cytotoxicity against various human cancer cell lines . This suggests that 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole may also have significant cytotoxic effects.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-chlorobenzyl chloride with 4-nitropyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-1H-pyrazole: Lacks the nitro group, which may result in different chemical and biological properties.

    4-Nitro-1H-pyrazole:

    1-(4-Bromobenzyl)-4-nitro-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and interactions.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQFIHRRAOBNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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